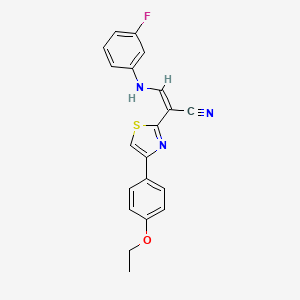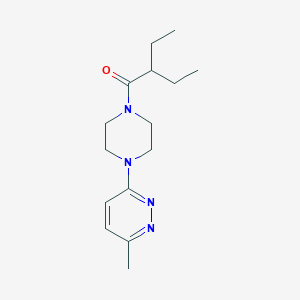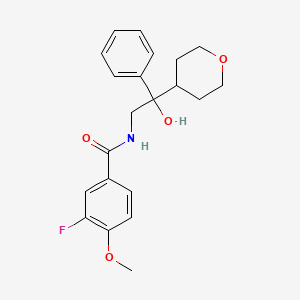![molecular formula C18H21F3N4O2 B2985015 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2201329-60-2](/img/structure/B2985015.png)
2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The basic structure of a pyrazole molecule comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can vary greatly depending on their specific structure. For example, the compound 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carboxaldehyde oxime has a molecular weight of 231.25, a density of 1.21, a melting point of 133-134 °C, and a boiling point of 359.4±42.0 °C .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Compounds related to the specified chemical structure, particularly those incorporating pyrazole and pyridine moieties, have been synthesized and evaluated for their antitumor activities. For instance, a study by Rostom et al. (2009) explored the synthesis and biological evaluation of polymethoxylated fused pyridine ring systems, including pyrazolo[4,3-c]pyridines, as antitumor agents. These compounds exhibited broad-spectrum antitumor activity, with specific effectiveness against breast cancer and lung cancer cell lines, highlighting their potential as templates for developing new anticancer drugs (Rostom, Hassan, & El-Subbagh, 2009).
Ligand Chemistry for Metal Complexes
The synthesis of compounds incorporating pyridine and pyrazole rings serves as a foundation for developing new ligands in coordination chemistry. Gennari et al. (2008) demonstrated the preparation of Cu(I) complexes with N,N',S,S' scorpionate ligands, showcasing the potential of these compounds in forming stable metal-ligand complexes. Such studies provide insights into designing metal-organic frameworks (MOFs) and catalysts for various chemical reactions (Gennari et al., 2008).
Structural Analysis and Design of New Materials
The detailed structural analysis of compounds related to the specified chemical structure supports the design of new materials with desired properties. For example, research by Shawish et al. (2021) on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties employed X-ray crystallography and DFT calculations to explore their molecular structures. Such investigations are crucial for understanding the physicochemical properties of these compounds, which could be applied in developing new materials with specific functionalities (Shawish et al., 2021).
Antioxidant Properties
The search for effective antioxidants is crucial for pharmaceutical and food industries. Wijtmans et al. (2004) synthesized a series of 6-substituted-2,4-dimethyl-3-pyridinols and evaluated their antioxidant properties. The study highlights the potential of pyridinol derivatives as chain-breaking antioxidants, suggesting their applicability in preventing oxidative stress-related diseases and in food preservation (Wijtmans et al., 2004).
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that pyrazole derivatives can interact with a variety of biological targets . More research is needed to identify the specific targets of this compound.
Mode of Action
Pyrazole derivatives are known to exhibit diverse biological activities through various modes of action . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical processes
Result of Action
Pyrazole derivatives are known to have diverse biological activities
Propriétés
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O2/c1-12-10-14(23-24(12)2)17(26)25-8-6-13(7-9-25)11-27-16-5-3-4-15(22-16)18(19,20)21/h3-5,10,13H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTLCHORNPXHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2984935.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2984938.png)

![3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-fluorobenzamide](/img/structure/B2984945.png)

![5-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2984947.png)
![Methyl 2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2984949.png)
![5,6-Dimethyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2984950.png)

![5-chloro-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2984953.png)
![2-(2-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2984955.png)